

Documented Occurrence and Analytical Context of Isovestitol

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Compound Focus: Isovestitol

CAS No.: 63631-42-5

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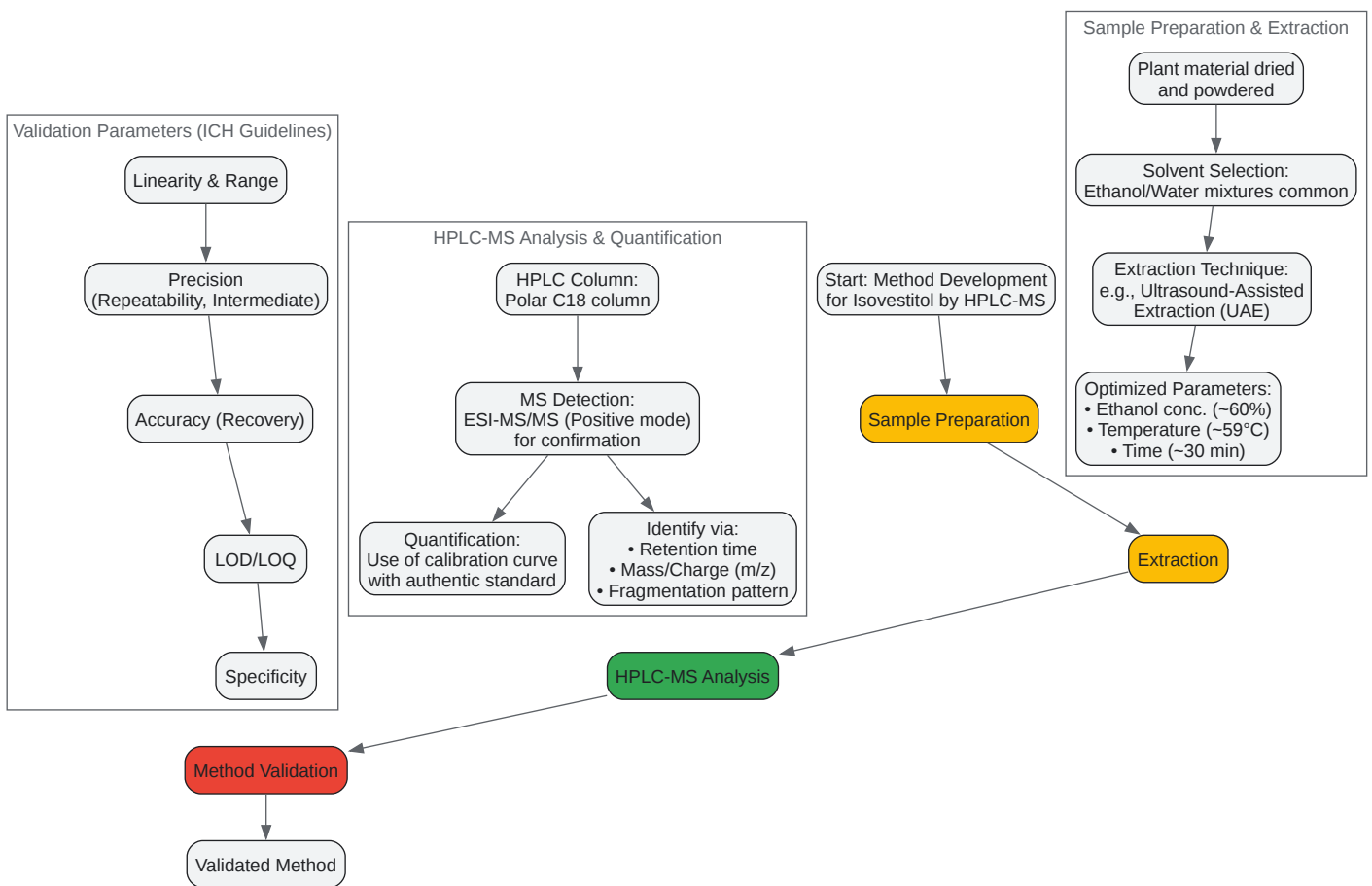
The table below summarizes the contexts in which **Isovestitol** has been identified, along with general analytical techniques mentioned in the literature.

Source Material	Analytical Technique(s) Reported	Key Context / Finding
<i>Millettia</i> species plants [1]	General isolation & pharmacological activity screening	Structural diversity of isoflavonoids; 154 compounds reported from nine species.
Brazilian Red Propolis [2]	ESI-MS/MS (Positive Mode)	Isovestitol distinguished from similar compound Neovestitol by fragmentation pathways.
Black Locust (<i>Robinia pseudoacacia</i>) [3] [4]	Ethanol extraction, general characterization	Identified as a component of the whole plant ethanol extract.

Extrapolated Workflow from Related Methods

While a complete validated method for **Isovestitol** is not available, the general workflow for analyzing similar natural products using HPLC-MS can be outlined. The diagram below illustrates a logical flow for

method development and validation, integrating common practices in the field.



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Sample Preparation and Extraction

- **Plant Material:** Start with dried and powdered source material (e.g., plant tissue, propolis) [3] [5].
- **Extraction Technique: Ultrasound-Assisted Extraction (UAE)** is a modern, efficient, and optimized method for phenolic compounds [3] [6].
- **Optimized UAE Parameters** (based on studies of similar matrices):
 - **Solvent:** 60% ethanol (v/v) in water [3] [6].
 - **Temperature:** 59 °C [3] [6].
 - **Time:** 30 minutes [3] [6].
 - **Liquid-to-solid ratio:** 10 cm³ g⁻¹ [3] [6].

HPLC-MS Analysis

- **Chromatography:** Use of a **polar C18 column** is common for separating complex natural product mixtures [7].
- **Mass Spectrometry:**
 - **Ionization: Electrospray Ionization (ESI)** in positive mode is effective for distinguishing isoflavonoids like **Isovestitol** from its analogs (e.g., Neovestitol) by their unique fragmentation pathways [2].
 - **Detection:** High-Resolution Tandem Mass Spectrometry (HRMS/MS) allows for precise identification based on mass-to-charge ratio (m/z) and fragmentation patterns [5].

Method Validation

For a method to be considered validated, it must meet standard regulatory criteria (e.g., ICH guidelines). The core parameters you would need to establish are:

- **Linearity and Range:** A calibration curve with known concentrations of an **Isovestitol** standard across the expected concentration range.
- **Precision:** Demonstrated by low relative standard deviation (RSD) for repeated injections.
- **Accuracy:** Typically shown through recovery studies (e.g., spiking a known amount of standard into a sample).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentrations that can be detected and reliably quantified.

- **Specificity:** The method must be able to unequivocally identify **Isovestitol** in the presence of other components, using retention time and MS/MS fragmentation [2].

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References

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